![molecular formula C26H24N2O B14940876 (1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940876.png)
(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.
Introduction of the Phenylimino Group: This step involves the reaction of the intermediate with aniline or substituted anilines under conditions that promote imine formation, such as the use of dehydrating agents.
Final Cyclization and Functionalization: The final step involves cyclization to form the pyrroloquinoline core, followed by functionalization to introduce the trimethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反应分析
Types of Reactions
(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and imino groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of (1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
- 4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
The uniqueness of (1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
分子式 |
C26H24N2O |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
9,11,11-trimethyl-9-phenyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C26H24N2O/c1-25(2)17-26(3,18-11-6-4-7-12-18)21-16-10-15-20-22(24(29)28(25)23(20)21)27-19-13-8-5-9-14-19/h4-16H,17H2,1-3H3 |
InChI 键 |
UWAZIBUHDAAKBI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=NC4=CC=CC=C4)(C)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14940802.png)
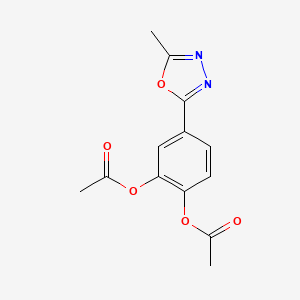
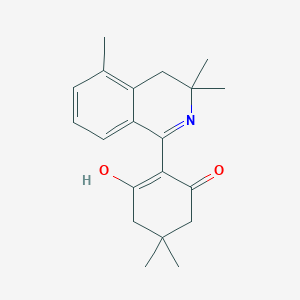
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14940811.png)
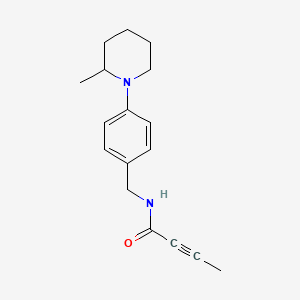

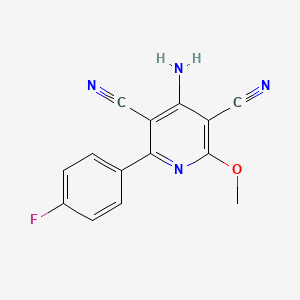
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
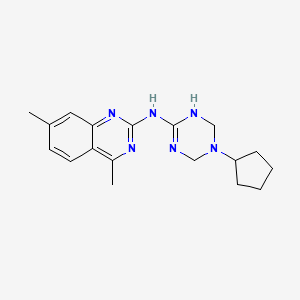
![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)
![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
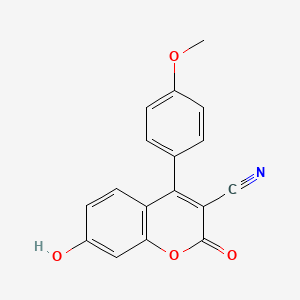
![4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B14940868.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)
